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molecular formula C18H20N2O3 B1236399 AR-42

AR-42

Cat. No. B1236399
M. Wt: 312.4 g/mol
InChI Key: LAMIXXKAWNLXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115090B2

Procedure details

Compound 3 (6.1 g; 15.2 mmol) was dissolved in 1:1 methanol/THF (120 ml), and 10% palladium on charcoal (0.6 g, 10% w/w) was added. The mixture was treated with hydrogen under atmospheric pressure for 2 h, and filtered. The solvent was evaporated and the residue was recrystallized with ethyl acetate, yielding 4.2 g (90% yield).
Name
Compound 3
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][NH:9][C:10](=[O:30])[C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18](=[O:29])[CH:19]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:20]([CH3:22])[CH3:21])=[CH:13][CH:12]=1)C1C=CC=CC=1.[H][H]>CO.C1COCC1.[Pd]>[OH:8][NH:9][C:10](=[O:30])[C:11]1[CH:12]=[CH:13][C:14]([NH:17][C:18](=[O:29])[CH:19]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:20]([CH3:22])[CH3:21])=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Compound 3
Quantity
6.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ONC(C1=CC=C(C=C1)NC(C(C(C)C)C1=CC=CC=C1)=O)=O
Name
methanol THF
Quantity
120 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized with ethyl acetate
CUSTOM
Type
CUSTOM
Details
yielding 4.2 g (90% yield)

Outcomes

Product
Name
Type
Smiles
ONC(C1=CC=C(C=C1)NC(C(C(C)C)C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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